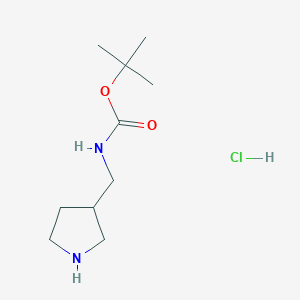

tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride

Description

BenchChem offers high-quality tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(pyrrolidin-3-ylmethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUDEPABMRKFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662439 | |

| Record name | tert-Butyl [(pyrrolidin-3-yl)methyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188263-69-5 | |

| Record name | Carbamic acid, N-(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(pyrrolidin-3-yl)methyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the success of a therapeutic candidate is profoundly influenced by its fundamental physical and chemical characteristics.[1][2][3] These properties govern a molecule's behavior from the moment of its synthesis to its ultimate interaction with a biological target. Tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a key building block in organic synthesis, frequently utilized in the construction of more complex molecules with potential therapeutic applications. The presence of a Boc-protected amine and a pyrrolidine ring makes it a versatile intermediate for introducing specific structural motifs.

This guide serves as an in-depth technical resource, providing a comprehensive overview of the core physical properties of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. As senior application scientists, our objective extends beyond a mere tabulation of data. We aim to elucidate the causality behind why these properties are critical and to provide field-proven, validated protocols for their accurate determination. Understanding these characteristics is not merely an academic exercise; it is a prerequisite for optimizing experimental design, ensuring the reliability of biological assays, and developing viable drug formulations.[2][4]

Chemical Identity and Core Properties

Accurate identification is the cornerstone of all subsequent chemical and biological work. The hydrochloride salt of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate ensures improved stability and handling characteristics compared to its free base form. The compound exists as a chiral molecule, and its properties can be specific to the (S)-enantiomer, the (R)-enantiomer, or the racemic mixture. This guide focuses on the general hydrochloride salt, with specific identifiers for enantiomers noted where available.

Chemical Structure:

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | tert-butyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate;hydrochloride | [5] |

| Molecular Formula | C₁₀H₂₁ClN₂O₂ | [5] |

| Molecular Weight | 236.74 g/mol | [5] |

| CAS Number | 1075260-66-0 ((S)-enantiomer) | [5] |

| 1217858-20-2 ((R)-enantiomer) | [6] |

Table 2: Computed Physicochemical Properties ((S)-enantiomer)

| Property | Value | Source |

| Complexity | 199 | [5] |

| Polar Surface Area | 50.4 Ų | [5] |

| Rotatable Bond Count | 4 | [5] |

| Hydrogen Bond Donor Count | 3 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

The Significance of Physical Properties in Pharmaceutical Development

The journey of a compound from a laboratory curiosity to a clinical therapeutic is dictated by its physicochemical profile.[4] Properties that seem trivial at the bench, such as melting point and solubility, have profound downstream consequences for bioavailability, formulation, and ultimately, efficacy and safety.[1][7] A compound with poor aqueous solubility, for instance, may fail in vivo due to inadequate absorption, regardless of its potency in in vitro assays. Therefore, a thorough characterization is a critical risk-mitigation step in the drug development pipeline.

Experimental Determination of Key Physical Properties

The following sections detail the methodologies for determining the essential physical properties of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. The protocols are designed to be self-validating, ensuring reproducibility and accuracy.

Physical State and Appearance

The compound is typically supplied as a solid. While specific vendor information may vary, it is generally an off-white to white or cream-colored crystalline powder.[8] This form is advantageous for weighing and handling in a laboratory setting.

Melting Point Analysis

Causality: The melting point is a fundamental thermodynamic property that serves as a crucial indicator of purity. A pure crystalline solid typically exhibits a sharp melting range (0.5-1.0°C), whereas the presence of impurities will depress the melting point and broaden the range. This analysis is a rapid, first-pass assessment of sample integrity before committing material to more complex and costly experiments.

Protocol: Thermodynamic "Shake-Flask" Solubility Assay [9][10]1. Preparation: Prepare a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). 2. Sample Addition: Add an excess amount of the solid compound to a glass vial containing a precise volume of the buffer. The excess is critical to ensure that equilibrium with the solid phase is achieved. 3. Equilibration: Seal the vial and place it in an incubator shaker or on a rotator. Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24 hours). 4. Phase Separation: After incubation, separate the undissolved solid from the solution. This is best achieved by centrifugation at high speed, followed by careful removal of the supernatant. Alternatively, the solution can be filtered through a low-binding 0.45 µm filter. 5. Quantification: Prepare a series of standard solutions of the compound at known concentrations. 6. Analysis: Analyze the clear supernatant (the saturated solution) and the standard solutions using a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound. 7. Calculation: Calculate the concentration of the compound in the supernatant by comparing its analytical response to the standard curve. This concentration represents the thermodynamic solubility.

Spectroscopic and Structural Characterization

While not strictly physical properties, spectroscopic data are integral to confirming the chemical identity and structure of the material being tested. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose in organic chemistry. [11][12][13] Predicted ¹H NMR Analysis:

-

~8.0-9.0 ppm (broad singlet, 2H): Protons on the positively charged pyrrolidine nitrogen (NH₂⁺).

-

~7.0 ppm (broad triplet, 1H): Proton on the carbamate nitrogen (NH).

-

~3.0-3.5 ppm (multiplet, 6H): Protons on the carbons adjacent to the nitrogens (CH₂-N and CH-N).

-

~2.0-2.5 ppm (multiplet, 1H): The methine proton on the pyrrolidine ring (CH -CH₂N).

-

~1.8-2.2 ppm (multiplet, 2H): The remaining methylene protons on the pyrrolidine ring.

-

1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.

Predicted ¹³C NMR Analysis:

-

~156 ppm: Carbonyl carbon of the carbamate.

-

~80 ppm: Quaternary carbon of the tert-butyl group.

-

~40-55 ppm: Carbons of the pyrrolidine ring and the methylene group attached to the carbamate.

-

~28 ppm: Methyl carbons of the tert-butyl group.

Handling, Storage, and Safety

Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

Table 3: Safety and Handling Recommendations

| Aspect | Recommendation | Rationale |

| Hazards | Causes skin and eye irritation. [14]May cause respiratory irritation. [14] | The compound is a fine powder and an amine salt, which can be irritating upon contact. |

| Handling | Use in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE): safety glasses, gloves, and a lab coat. Avoid generating dust. [14] | To prevent inhalation and direct contact with skin or eyes. |

| Storage | Store in a tightly sealed container in a cool, dry place. [15]An inert atmosphere is sometimes recommended for long-term storage. | To prevent moisture absorption (hygroscopicity) and potential degradation. |

| Spills | Use dry clean-up procedures. Sweep or vacuum spilled material into a sealed container for disposal. Avoid creating dust clouds. [14] | Minimizes airborne particulates and exposure risk. |

Conclusion

Tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a valuable synthetic intermediate whose utility in research and development is underpinned by its physical properties. A comprehensive understanding and experimental validation of its melting point, solubility, and structural identity are not procedural formalities but essential components of robust scientific inquiry. The protocols and data presented in this guide provide the necessary framework for researchers to handle, characterize, and effectively utilize this compound in their synthetic and drug discovery endeavors, thereby facilitating the development of novel chemical entities with greater efficiency and a higher probability of success.

References

-

PubChem. tert-butyl N-(pyrrolidin-3-yl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Raytor. How Drug Physical and Chemical Properties Impact Effectiveness. Raytor. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry, University of Cambridge. [Link]

-

University of Technology. experiment (1) determination of melting points. University of Technology, Iraq. [Link]

-

Chemistry LibreTexts. 4.7: NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Chemistry Steps. NMR spectroscopy – An Easy Introduction. Chemistry Steps. [Link]

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]

-

University of Calgary. Melting point determination. University of Calgary. [Link]

-

Protocols.io. In-vitro Thermodynamic Solubility. Protocols.io. [Link]

-

Westlab Canada. Measuring the Melting Point. Westlab Canada. [Link]

-

Supporting Information. Characterization Data of the Products. [Link]

-

Sci-Method. Physical properties of drug: Significance and symbolism. Sci-Method. [Link]

-

Michigan State University. Nuclear Magnetic Resonance Spectroscopy. Department of Chemistry, Michigan State University. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution Inc. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

The Organic Chemistry Tutor. How To Draw The Proton NMR Spectrum of an Organic Molecule. YouTube. [Link]

-

PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. National Center for Biotechnology Information. [Link]

-

Course Hero. Experiment-1 Aim - To determine the melting point of given solid substance. Course Hero. [Link]

-

Crysdot LLC. tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride. Crysdot LLC. [Link]

-

ChemUniverse. Request A Quote - (S)-TERT-BUTYL (PYRROLIDIN-3-YLMETHYL)CARBAMATE HYDROCHLORIDE. ChemUniverse. [Link]

Sources

- 1. raytor.com [raytor.com]

- 2. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride | C10H21ClN2O2 | CID 44828651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1217858-20-2|(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride|BLD Pharm [bldpharm.com]

- 7. Physical properties of drug: Significance and symbolism [wisdomlib.org]

- 8. (R)-3-(Boc-amino)pyrrolidine - Safety Data Sheet [chemicalbook.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 13. NMR Spectroscopy [www2.chemistry.msu.edu]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. 173340-26-6|(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to tert-Butyl (pyrrolidin-3-ylmethyl)carbamate Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, a pivotal chiral building block for researchers, scientists, and professionals in drug development. With full editorial control, this document delves into the compound's chemical structure, synthesis, and applications, emphasizing the scientific rationale behind its use in medicinal chemistry.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous five-membered nitrogen-containing heterocycle that forms the core of numerous natural products and FDA-approved drugs.[1][2] Its rigid, non-planar structure provides an excellent scaffold for creating stereochemically complex molecules with diverse biological activities.[1][2] The spatial arrangement of substituents on the pyrrolidine ring is often critical for specific interactions with biological targets, making chiral pyrrolidine derivatives invaluable in drug discovery.[1][3]

tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, particularly its (S)-enantiomer, has emerged as a highly versatile intermediate. The presence of a primary amine protected by a tert-butyloxycarbonyl (Boc) group, along with the chiral pyrrolidine core, offers multiple avenues for synthetic elaboration. This guide will focus on the chemical properties, a detailed synthetic protocol, analytical characterization, and key applications of this important molecule.

Chemical Structure and Properties

The chemical identity of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is well-established. Its structure features a pyrrolidine ring with a carbamate-protected aminomethyl substituent at the chiral 3-position, and it is supplied as a hydrochloride salt.

Molecular Structure:

Caption: Chemical structure of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate;hydrochloride | [4] |

| CAS Number | 1075260-66-0 ((S)-enantiomer hydrochloride) | [4] |

| Molecular Formula | C₁₀H₂₁ClN₂O₂ | [4] |

| Molecular Weight | 236.74 g/mol | [4] |

| Appearance | Off-white to white solid | [5] |

| Melting Point | 105 - 109 °C | |

| Solubility | Soluble in water and methanol. | |

| Synonyms | (S)-3-(Boc-aminomethyl)pyrrolidine hydrochloride, S-3-(BOC-AMINOMETHYL)-PYRROLIDINE-HCl | [4] |

Synthesis and Mechanism

The synthesis of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a multi-step process that requires careful control of stereochemistry. A common and efficient route starts from a commercially available chiral precursor, such as (S)-1-Boc-3-pyrrolidinemethanol or (S)-1-Boc-pyrrolidine-3-carbonitrile. The following protocol outlines a reliable method starting from the nitrile.

Experimental Protocol: Synthesis of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate Hydrochloride

Step 1: Reduction of (S)-1-Boc-pyrrolidine-3-carbonitrile to (S)-1-Boc-3-(aminomethyl)pyrrolidine

-

Rationale: The nitrile group is reduced to a primary amine. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation are effective for this transformation. Catalytic hydrogenation is often preferred for its milder conditions and easier work-up.

-

Procedure:

-

To a solution of (S)-1-Boc-pyrrolidine-3-carbonitrile (1 equivalent) in methanol or ethanol, add Raney Nickel (a catalytic amount) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

-

Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude (S)-1-Boc-3-(aminomethyl)pyrrolidine. This intermediate is often used in the next step without further purification.

-

Step 2: N-Boc Protection of the Pyrrolidine Nitrogen

-

Rationale: The above reduction may partially or fully remove the existing Boc group on the pyrrolidine nitrogen. Therefore, it is crucial to ensure the pyrrolidine nitrogen is protected before proceeding to the final deprotection and salt formation. If the starting material was (S)-pyrrolidine-3-carbonitrile (without the N-Boc group), this step is essential. For this guide, we assume the starting material is N-Boc protected, and this step ensures complete protection.

-

Procedure:

-

Dissolve the crude amine from Step 1 in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add triethylamine (1.2 equivalents) to the solution and cool to 0 °C.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain pure (S)-tert-butyl 3-((tert-butoxycarbonylamino)methyl)pyrrolidine-1-carboxylate.

-

Step 3: Selective Deprotection of the Pyrrolidine N-Boc Group and Hydrochloride Salt Formation

-

Rationale: The N-Boc protecting group on the pyrrolidine ring is selectively removed under acidic conditions to yield the desired primary amine with a protected side chain. The use of hydrochloric acid directly forms the hydrochloride salt.

-

Procedure:

-

Dissolve the fully protected diamine from Step 2 in a suitable solvent like 1,4-dioxane or diethyl ether.

-

Cool the solution to 0 °C and slowly add a solution of hydrogen chloride (HCl) in the same solvent (e.g., 4M HCl in dioxane).

-

Stir the mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

-

The product will typically precipitate out of the solution as a white solid.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride.

-

Reaction Workflow:

Caption: Synthetic workflow for (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. For (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, characteristic signals would include:

-

A singlet at around 1.4 ppm corresponding to the nine protons of the tert-butyl group.

-

Multiplets in the range of 1.5-3.5 ppm corresponding to the protons of the pyrrolidine ring and the methylene group adjacent to the carbamate.

-

Broad signals for the amine and ammonium protons, which may exchange with residual water in the solvent.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms. Expected signals include:

-

A signal around 28 ppm for the three methyl carbons of the tert-butyl group.

-

A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

-

Signals in the range of 25-60 ppm for the carbons of the pyrrolidine ring and the methylene group.

-

A signal around 156 ppm for the carbonyl carbon of the carbamate group.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For tert-Butyl (pyrrolidin-3-ylmethyl)carbamate, the expected molecular ion peak [M+H]⁺ for the free base would be at m/z 201.16.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the presence of key functional groups. Characteristic absorption bands would include:

-

A strong C=O stretching vibration for the carbamate group around 1680-1700 cm⁻¹.

-

N-H stretching vibrations for the amine and ammonium groups in the region of 3000-3400 cm⁻¹.

-

C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹.

Applications in Drug Discovery and Development

tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a valuable building block in the synthesis of a wide range of biologically active molecules.[1][3] Its utility stems from the chiral pyrrolidine scaffold and the orthogonally protected amino groups, which allow for selective chemical modifications.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent application of this chiral building block is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[6][7] The pyrrolidine moiety often serves as a key structural element that interacts with the active site of the DPP-4 enzyme. The synthesis of several gliptins, such as sitagliptin and vildagliptin, involves intermediates with a substituted pyrrolidine ring.[7][8]

Logical Relationship in DPP-4 Inhibitor Synthesis:

Caption: Role of the title compound in DPP-4 inhibitor synthesis.

Antiviral and Anticancer Agents

The chiral pyrrolidine scaffold is also present in various antiviral and anticancer compounds.[3] The stereochemistry of the pyrrolidine ring and its substituents is often crucial for the desired pharmacological activity. tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride serves as a versatile starting material for the synthesis of these complex molecules, allowing for the introduction of diverse functionalities.

Safety and Handling

tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is an irritant.[5] It may cause respiratory irritation, skin irritation, and serious eye irritation.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a fundamentally important chiral building block in modern medicinal chemistry. Its well-defined stereochemistry and versatile functional groups provide a robust platform for the synthesis of complex and biologically active molecules. The detailed synthetic protocol and analytical characterization data presented in this guide offer a practical resource for researchers in drug discovery and development. The critical role of this compound in the synthesis of DPP-4 inhibitors highlights its significance in the pharmaceutical industry. As the demand for enantiomerically pure drugs continues to grow, the importance of such chiral intermediates will undoubtedly increase.

References

- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4899.

- Arnold, K., et al. (2020). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 6(8), 1338-1345.

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

PubChem. (n.d.). (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. Retrieved from [Link]

- Kostov, R. V., et al. (2020).

- Schwehm, C., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 329-333.

-

University of Nottingham - UK. (n.d.). Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold. Retrieved from [Link]

-

Chiral Building Blocks. (n.d.). (S)-1-Boc-(3-Hydroxymethyl)pyrrolidine. Retrieved from [Link]

-

AIR Unimi. (n.d.). Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release. Retrieved from [Link]

- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.

- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

-

Supporting Information. (n.d.). Retrieved from [Link]

- Yildirim, S., et al. (2021). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 26(16), 4867.

-

PubChem. (n.d.). (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Retrieved from [Link]

-

PubChem. (n.d.). (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate. Retrieved from [Link]

- Chang, S. L., et al. (2000). Synthesis and antiviral activity of amino acid carbamate derivatives of AZT. Nucleosides, Nucleotides & Nucleic Acids, 19(1-2), 87-100.

-

PubChem. (n.d.). (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride | C10H21ClN2O2 | CID 44828651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

A Technical Guide to tert-Butyl (pyrrolidin-3-ylmethyl)carbamate Hydrochloride: A Cornerstone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Advanced Therapeutics

In the intricate world of medicinal chemistry, the final active pharmaceutical ingredient (API) often owes its efficacy and safety profile to a series of meticulously chosen, yet often unheralded, molecular building blocks. One such pivotal intermediate is tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride . This guide, intended for the discerning researcher and drug development professional, delves into the technical nuances of this compound, elucidating its synthesis, physicochemical properties, and its critical role in the architecture of cutting-edge therapeutics. We will explore not just the "how" but, more importantly, the "why" behind its widespread adoption in the synthesis of complex pharmaceutical agents, particularly in the realm of oncology.

The significance of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is well-established in drug discovery.[1] This scaffold provides a three-dimensional geometry that allows for the precise spatial orientation of functional groups, a critical factor in optimizing interactions with biological targets.[1] When combined with the versatile tert-butyloxycarbonyl (Boc) protecting group, the resulting carbamate offers a stable yet readily cleavable handle, essential for multi-step synthetic campaigns.[2]

This guide will provide a comprehensive overview of the racemic and stereospecific variants of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, offering a deep dive into the practical aspects of its use in the laboratory and its strategic importance in the development of next-generation medicines.

Physicochemical Properties and Stereoisomerism

The identity of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is defined by its chemical structure and, crucially, its stereochemistry. The presence of a chiral center at the 3-position of the pyrrolidine ring gives rise to two enantiomers, (R) and (S), in addition to the racemic mixture. The specific stereoisomer used is often dictated by the stereochemical requirements of the final drug target, as biological systems are exquisitely sensitive to molecular geometry.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride (Racemic) | 1188263-69-5 | C10H21ClN2O2 | 236.74 g/mol |

| (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride | 1217858-20-2 | C10H21ClN2O2 | 236.74 g/mol [3] |

| (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride | 1075260-66-0 | C10H21ClN2O2 | 236.74 g/mol [4] |

The hydrochloride salt form enhances the compound's stability and crystallinity, making it easier to handle and purify compared to the free base. It is typically a white to off-white solid, with good solubility in polar organic solvents.

The Strategic Importance of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like pharmaceuticals. Its function is to temporarily "mask" the reactivity of the primary amine on the pyrrolidin-3-ylmethyl side chain, preventing it from undergoing unwanted reactions during subsequent synthetic steps.

The genius of the Boc group lies in its dual nature: it is robust enough to withstand a wide range of reaction conditions, yet it can be removed ("deprotected") under mild acidic conditions, often with high selectivity. This orthogonality to other protecting groups is a key principle in multi-step synthesis, allowing for the sequential modification of different parts of a molecule.

Boc_Protected [label="Boc-Protected Amine"]; Acid [label="Acid (e.g., TFA, HCl)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Free_Amine [label="Free Amine"]; Byproducts [label="Isobutylene + CO2", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Boc_Protected -> Free_Amine [label="Deprotection"]; Acid -> Free_Amine; Free_Amine -> Byproducts [style=dashed];

{rank=same; Boc_Protected; Acid;} }

Caption: General scheme of Boc deprotection.Synthesis of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate Hydrochloride: A Practical Approach

The synthesis of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, in both its racemic and enantiomerically pure forms, typically originates from readily available chiral or achiral precursors. The choice of starting material dictates the stereochemical outcome. For enantiomerically pure products, derivatives of L- or D-proline are common starting points.

Representative Synthesis of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

A common strategy for the synthesis of the (S)-enantiomer involves the use of (S)-1-Boc-3-(hydroxymethyl)pyrrolidine as a key intermediate. This can be prepared from commercially available (S)-N-Boc-3-hydroxypyrrolidine. The following is a representative, multi-step protocol based on established chemical transformations.

Step 1: Mesylation of the Hydroxyl Group

The hydroxyl group of (S)-1-Boc-3-(hydroxymethyl)pyrrolidine is activated by converting it into a good leaving group, typically a mesylate.

-

Reactants: (S)-1-Boc-3-(hydroxymethyl)pyrrolidine, methanesulfonyl chloride (MsCl), and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure:

-

Dissolve (S)-1-Boc-3-(hydroxymethyl)pyrrolidine in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.

-

Step 2: Nucleophilic Substitution with Azide

The mesylate is then displaced by an azide nucleophile in an SN2 reaction. This step proceeds with inversion of configuration at the chiral center.

-

Reactants: The crude mesylate from Step 1 and sodium azide (NaN3).

-

Solvent: Dimethylformamide (DMF).

-

Procedure:

-

Dissolve the crude mesylate in DMF and add sodium azide.

-

Heat the reaction mixture to 60-80 °C and stir for several hours until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude azide intermediate.

-

Step 3: Reduction of the Azide to the Amine

The azide is reduced to the corresponding primary amine.

-

Reducing Agent: Several methods can be employed, including catalytic hydrogenation (H2, Pd/C) or the Staudinger reaction (triphenylphosphine followed by water).

-

Procedure (Catalytic Hydrogenation):

-

Dissolve the crude azide in methanol or ethanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for several hours.

-

Monitor the reaction by TLC.

-

Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to yield the crude amine.

-

Step 4: Boc Protection of the Newly Formed Amine

The primary amine is then protected with a Boc group.

-

Reactants: The crude amine from Step 3 and di-tert-butyl dicarbonate (Boc2O).

-

Solvent: A mixture of dioxane and water or DCM.

-

Base: A mild base such as sodium bicarbonate or triethylamine.

-

Procedure:

-

Dissolve the crude amine in a mixture of dioxane and water.

-

Add sodium bicarbonate, followed by the addition of Boc2O.

-

Stir the reaction vigorously at room temperature for several hours.

-

After the reaction is complete, extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the di-Boc protected intermediate.

-

Step 5: Selective Deprotection of the Pyrrolidine Nitrogen

The more labile N-Boc group on the pyrrolidine ring is selectively removed under mild acidic conditions to yield the free base of the target compound.

-

Reagent: Trifluoroacetic acid (TFA) in DCM or HCl in an organic solvent.

-

Procedure:

-

Dissolve the di-Boc protected compound in DCM.

-

Add a controlled amount of TFA and stir at room temperature.

-

Monitor the reaction carefully by TLC to ensure selective deprotection.

-

Once the reaction is complete, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer, and concentrate.

-

Step 6: Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt to improve the stability and handling of the compound.

-

Reagent: A solution of HCl in a suitable organic solvent (e.g., diethyl ether or dioxane).

-

Procedure:

-

Dissolve the purified free base in a minimal amount of a suitable solvent like ethyl acetate.

-

Add a solution of HCl in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Start [label="(S)-1-Boc-3-(hydroxymethyl)pyrrolidine", shape=ellipse, fillcolor="#FBBC05"]; Mesylation [label="Mesylation"]; Azide_Sub [label="Azide Substitution"]; Reduction [label="Azide Reduction"]; Boc_Protection [label="Boc Protection"]; Deprotection [label="Selective Deprotection"]; Salt_Formation [label="HCl Salt Formation"]; End [label="(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate HCl", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Mesylation; Mesylation -> Azide_Sub; Azide_Sub -> Reduction; Reduction -> Boc_Protection; Boc_Protection -> Deprotection; Deprotection -> Salt_Formation; Salt_Formation -> End; }

Caption: Synthetic workflow for the (S)-enantiomer.Applications in Drug Development: A Key Component of PARP Inhibitors

The primary application of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride in modern drug development is as a crucial building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. These targeted cancer therapies have revolutionized the treatment of certain types of cancers, particularly those with mutations in the BRCA1 and BRCA2 genes.

Case Study: Niraparib and Talazoparib

Two prominent examples of PARP inhibitors that utilize a pyrrolidine-based scaffold derived from this building block are Niraparib and Talazoparib .

-

Niraparib (Zejula®): Used for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. The synthesis of Niraparib involves the coupling of a substituted indazole core with a piperidine moiety, which can be synthesized from chiral pyrrolidine precursors.[5][6]

-

Talazoparib (Talzenna®): Approved for the treatment of deleterious or suspected deleterious germline BRCA-mutated (gBRCAm) HER2-negative locally advanced or metastatic breast cancer.[7] The synthesis of Talazoparib also incorporates a complex heterocyclic system where the pyrrolidine ring plays a key role in orienting the molecule within the PARP enzyme's active site.[8][9]

The rationale for using the pyrrolidine scaffold in these drugs is multifaceted:

-

Structural Rigidity and Vectorial Orientation: The five-membered ring provides a degree of conformational rigidity, which helps to position other key pharmacophoric groups in the optimal orientation for binding to the target enzyme. This precise positioning is crucial for high-affinity binding and potent inhibition.

-

Modulation of Physicochemical Properties: The pyrrolidine ring and its substituents can be modified to fine-tune the molecule's solubility, lipophilicity, and metabolic stability, all of which are critical for achieving a favorable pharmacokinetic profile.

-

Access to Chemical Space: The non-planar nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is often more effective for interacting with the complex topographies of protein binding sites compared to flat aromatic rings.

Analytical Characterization

The identity and purity of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride are confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure, with characteristic peaks for the tert-butyl group, the pyrrolidine ring protons, and the methylene bridge.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the free base.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to separate enantiomers when a chiral stationary phase is employed.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Shows characteristic absorption bands for the carbamate carbonyl group and the N-H bond.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.[10]

Conclusion: An Indispensable Tool for the Medicinal Chemist

tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is more than just a chemical intermediate; it is a testament to the power of rational design in drug discovery. Its unique combination of a stereochemically defined pyrrolidine scaffold and a versatile Boc-protected amine makes it an invaluable tool for the synthesis of complex and highly targeted therapeutics. As our understanding of disease biology deepens and the demand for more sophisticated drugs grows, the importance of such well-designed building blocks will only continue to increase. This guide has aimed to provide the practicing scientist with a thorough understanding of this key molecule, from its fundamental properties to its strategic application in the creation of life-saving medicines.

References

-

Fletcher, S. Synthesis of Niraparib, a cancer drug candidate. University of Oxford. [Link]

- CN106632244A. A novel synthetic method for preparing an anticancer medicine Niraparib.

- WO2017215166A1. Synthesis of parpinhibitor talazoparib.

-

Li, Z., et al. (2018). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecular Pharmaceutics, 15(5), 1996-2006. [Link]

-

Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249914. [Link]

- CN107235957A. A kind of synthetic method for preparing Niraparib.

- WO2019036441A1. Processes for the preparation of niraparib and intermediates thereof.

-

PubChem. (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. [Link]

-

U.S. Food and Drug Administration. TALZENNA (talazoparib) capsules, for oral use. [Link]

-

Zernov, V. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6527. [Link]

-

ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

- EP2358670B1. A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.

- WO2010065447A3. A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

Tunoori, A. R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1170-1229. [Link]

- CN102531987A. Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

Regulations.gov. U.S. Patent No. 8829195. [Link]

- EP2468724B1. Synthesis of pyrrolidine compounds.

-

PubChem. tert-butyl N-(pyrrolidin-3-yl)carbamate. [Link]

-

Tunoori, A. R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

- CN102020589B. Tert-butyl carbamate derivative and preparation method and application thereof.

-

ChemSrc. (S)-tert-Butyl pyrrolidin-3-ylcarbamate. [Link]

Sources

- 1. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1217858-20-2|(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride|BLD Pharm [bldpharm.com]

- 4. (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride | C10H21ClN2O2 | CID 44828651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]

- 6. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]

- 9. medkoo.com [medkoo.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, a key building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes its fundamental properties, strategic applications, and essential handling protocols to empower researchers in leveraging this versatile molecule for novel drug discovery.

Core Molecular Profile

tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a Boc-protected pyrrolidine derivative. The presence of the hydrochloride salt enhances its stability and aqueous solubility, making it a convenient starting material for a variety of chemical transformations. Its strategic importance lies in the orthogonal reactivity of the protected primary amine and the secondary amine of the pyrrolidine ring, allowing for sequential and controlled synthetic modifications.

| Property | Value | Source(s) |

| Molecular Weight | 236.74 g/mol | [1][2] |

| Molecular Formula | C10H21ClN2O2 | [1][2] |

| Appearance | Off-white solid | [3] |

| Melting Point | 105 - 109 °C | [3] |

It is crucial to distinguish between the racemic mixture and its enantiopure forms, as the stereochemistry is often critical for biological activity. The CAS numbers for the different forms are as follows:

| Stereoisomer | CAS Number |

| (S)-enantiomer | 1075260-66-0 |

| (R)-enantiomer | 1217858-20-2 |

| Racemate | 1188263-69-5 |

The Synthetic Chemist's Perspective: Strategic Utilization

The true utility of this molecule is realized in its application as a bifunctional building block. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the primary amine, stable under a wide range of reaction conditions but readily cleaved under acidic conditions. This allows for selective functionalization of the pyrrolidine nitrogen.

A typical synthetic workflow involving this reagent is illustrated below. This diagram outlines the logical progression from the protected starting material to a complex, disubstituted pyrrolidine derivative, a common scaffold in pharmacologically active compounds.

Caption: A generalized synthetic workflow demonstrating the sequential functionalization of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride.

This stepwise approach is fundamental to constructing libraries of compounds for structure-activity relationship (SAR) studies. The pyrrolidine core is a privileged scaffold, frequently found in central nervous system (CNS) active agents, antivirals, and other therapeutic classes. The ability to precisely modify two distinct points on the molecule is a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.

Experimental Protocols: A Self-Validating System

The following protocols are presented as a guide for common transformations. Each step includes the rationale behind the choice of reagents and conditions, ensuring a robust and reproducible methodology.

Protocol 1: N-Alkylation of the Pyrrolidine Ring

This procedure details the alkylation of the secondary amine, a common first step in elaborating the scaffold.

Objective: To introduce an alkyl substituent onto the pyrrolidine nitrogen.

Methodology:

-

Dissolution & Neutralization: Dissolve tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile. Add a tertiary amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq), to neutralize the hydrochloride salt and liberate the free secondary amine. Stir at room temperature for 15-30 minutes. Rationale: The free base is the nucleophilic species required for the subsequent alkylation. A slight excess of a non-nucleophilic base ensures complete neutralization without competing in the main reaction.

-

Alkylation: Add the desired alkylating agent (e.g., an alkyl halide or tosylate) (1.0 - 1.2 eq) to the reaction mixture. The reaction can be run at room temperature or gently heated (40-60 °C) to drive it to completion. Rationale: The choice of temperature depends on the reactivity of the alkylating agent. Monitoring by TLC or LC-MS is crucial to determine the reaction endpoint and minimize side product formation.

-

Work-up & Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel. Rationale: The aqueous work-up removes the amine salt byproducts and any remaining water-soluble reagents. Chromatography ensures the isolation of the pure N-alkylated product.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to reveal the primary amine for further functionalization.

Objective: To selectively cleave the carbamate and liberate the primary amine.

Methodology:

-

Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in a suitable solvent. Common choices include dichloromethane (DCM), dioxane, or methanol.

-

Acidolysis: Add a strong acid. A solution of 4M HCl in dioxane or neat trifluoroacetic acid (TFA) are highly effective. The reaction is typically rapid and proceeds at room temperature. Rationale: The Boc group is labile to strong acids. The tert-butyl cation that is formed is scavenged by anions present or by the solvent. The choice of acid and solvent can be tailored to the solubility of the starting material and the desired salt form of the product.

-

Isolation: Once the reaction is complete (as determined by TLC or LC-MS), the solvent and excess acid are removed under reduced pressure. If TFA was used, co-evaporation with a solvent like toluene can help remove residual traces. The resulting product is the hydrochloride or trifluoroacetate salt of the deprotected amine. Rationale: Evaporation is often sufficient for isolation, as the product precipitates as a salt. This avoids a potentially complicated aqueous work-up for highly polar amine products.

Safety and Handling: A Researcher's Responsibility

As with any chemical reagent, proper handling of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is paramount.

-

Hazard Identification: This compound is classified as an irritant. It may cause respiratory irritation, skin irritation, and serious eye irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]

-

Handling: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[4] Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke when handling this substance.[4]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]

-

In case of Exposure:

This technical guide is intended to provide a foundation for the safe and effective use of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride in a research setting. By understanding its chemical properties and synthetic utility, and by adhering to strict safety protocols, researchers can confidently incorporate this valuable building block into their drug discovery programs.

References

- Apollo Scientific. tert-Butyl [(3S)

-

PubChem. (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

- Sigma-Aldrich.

-

PubChem. tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

Chemsrc. (S)-tert-Butyl pyrrolidin-3-ylcarbamate. Available at: [Link]

- Crysdot LLC. tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)

- ChemicalBook. (S)-tert-butyl methyl(pyrrolidin-3-ylmethyl)

- Sigma-Aldrich.

- Matos, M. J., Vilar, S., & Uriarte, E. (2020).

- ChemUniverse. (S)-TERT-BUTYL (PYRROLIDIN-3-YLMETHYL)

-

PubChem. tert-butyl N-methyl-N-(pyrrolidin-3-ylmethyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

- Hubei Tianshu Pharmaceutical Co., Ltd. tert-butyl (R)-(pyrrolidin-3-ylmethyl)

-

PubChem. tert-Butyl (1-methylpyrrolidin-3-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof.

- Sunway Pharm Ltd. (S)

-

PubChem. (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride | C10H21ClN2O2 | CID 44828651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride - CAS:1188263-69-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Solubility Characterization of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate Hydrochloride

Executive Summary

This technical guide provides a comprehensive framework for determining the aqueous and organic solvent solubility of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. As a key intermediate in the synthesis of various pharmaceutically active compounds, particularly ligands for the α7 nicotinic acetylcholine receptor, understanding its solubility is paramount for efficient process chemistry, formulation, and preclinical development. Given the absence of extensive public solubility data for this specific molecule, this document outlines the theoretical principles and provides detailed, field-proven experimental protocols for its complete solubility characterization. The methodologies described herein are grounded in international regulatory standards and are designed to produce reliable, reproducible data essential for researchers, chemists, and drug development professionals.

Introduction to the Analyte and the Importance of Solubility

Tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a heterocyclic organic compound featuring a pyrrolidine ring, a carbamate linker, and a tert-butyl protecting group.[1] Its hydrochloride salt form is designed to enhance aqueous solubility, a common strategy for amine-containing molecules in pharmaceutical development.[2][3][4]

Solubility is a critical physicochemical parameter that governs a compound's behavior throughout the drug discovery and development pipeline. For an intermediate like tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, solubility data is crucial for:

-

Process Chemistry: Optimizing reaction conditions, purification strategies (e.g., crystallization), and isolation procedures.

-

Formulation Development: Although an intermediate, its properties can influence the final active pharmaceutical ingredient's (API) characteristics. Understanding its behavior is key for developing preclinical formulations for toxicology studies.

-

Biological Assays: Poor solubility can lead to inaccurate or unreliable results in in vitro and in vivo screening, potentially causing promising candidates to be overlooked.[5][6][7]

This guide provides the necessary theoretical background and practical, step-by-step protocols to empower researchers to generate this vital data.

Theoretical Physicochemical Profile and Predicted Behavior

A robust experimental plan begins with a theoretical analysis of the molecule's structure.

2.1 Molecular Structure Analysis

-

Pyrrolidine Ring: The secondary amine within the pyrrolidine ring is the most basic site on the molecule and is protonated in the hydrochloride salt form.[8] The pKa of unsubstituted pyrrolidine is approximately 11.3, and while substitution will modulate this, the nitrogen atom remains a key driver of pH-dependent solubility.[9][10]

-

tert-Butyl Carbamate (Boc) Group: This bulky, lipophilic protecting group significantly increases the non-polar surface area, which will likely limit aqueous solubility, particularly at pH values where the amine is not protonated.

-

Hydrochloride Salt: The salt form ensures that the molecule is predominantly in its protonated, cationic state.[2][3] This ionic character dramatically enhances its interaction with polar solvents like water compared to its freebase form.[4]

2.2 pH-Dependent Aqueous Solubility: The Henderson-Hasselbalch Relationship The solubility of an ionizable compound like this amine salt is fundamentally linked to the pH of the aqueous medium. The relationship is described by the Henderson-Hasselbalch equation.[11][12][13][14]

For a weak base (B) and its conjugate acid (BH+), the total solubility (S_total) is the sum of the intrinsic solubility of the freebase (S₀) and the concentration of the protonated, soluble form. The governing equation is:

S_total = S₀ (1 + 10^(pKa - pH))

This relationship predicts that the compound's solubility will be highest at low pH (well below its pKa), where it exists almost entirely as the protonated, highly soluble hydrochloride salt. As the pH increases and approaches the pKa, the uncharged, less soluble freebase begins to precipitate, causing a sharp decrease in total solubility.

Experimental Determination of Solubility

Two primary types of solubility are relevant in drug development: thermodynamic and kinetic. This guide provides protocols for both.

3.1 Protocol: Thermodynamic (Equilibrium) Solubility Determination Thermodynamic solubility is the true equilibrium saturation concentration of a compound in a given solvent. The shake-flask method is the gold-standard technique endorsed by regulatory bodies and pharmacopeias.[15][16][17][18]

Objective: To determine the maximum concentration of the compound that can be dissolved in various aqueous buffers at equilibrium.

Methodology: Shake-Flask Method

-

Preparation of Buffers: Prepare a series of pharmaceutically relevant buffers (e.g., 0.05 M phosphate buffers) at pH values such as 2.0, 4.5, 6.8, and 7.4.

-

Addition of Compound: Add an excess amount of solid tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride to a known volume of each buffer in a glass vial. A visible slurry should be present to ensure saturation.[15]

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, with samples potentially taken at multiple time points (e.g., 24h, 48h, 72h) to confirm a plateau has been reached.[16]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and separate the undissolved solid. This must be done meticulously to avoid sample contamination. Recommended methods include:

-

Centrifugation at high speed (>10,000 rpm).

-

Filtration using a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated analytical method, typically HPLC-UV.[19][20]

Self-Validation and Trustworthiness:

-

Mass Balance: The presence of undissolved solid at the end of the experiment visually confirms that saturation was achieved.

-

pH Measurement: The pH of the suspension should be measured both at the beginning and end of the experiment to ensure the compound did not alter the buffer's properties.[15]

-

Replicates: The experiment should be run in at least triplicate for each condition to ensure reproducibility.[16]

3.2 Protocol: Kinetic Solubility Profiling Kinetic solubility is a high-throughput measure of how readily a compound dissolves after being introduced from a concentrated organic stock solution (typically DMSO) into an aqueous buffer.[6][21][22] It often overestimates thermodynamic solubility but is invaluable for rapid screening in early discovery.[15]

Objective: To rapidly assess the compound's tendency to precipitate from a DMSO stock solution upon dilution in aqueous buffer.

Methodology: Nephelometry or UV-Based Plate Reader Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[21]

-

Plate Setup: Using a liquid handler or multichannel pipette, dispense a small volume (e.g., 2-5 µL) of the DMSO stock into the wells of a 96-well microplate.[21]

-

Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤2%).[22]

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).[21]

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering relative to controls indicates precipitation.[6]

-

Direct UV/Filtration: Alternatively, filter the plate contents through a solubility filter plate and measure the UV absorbance of the filtrate in a new plate.[5][21] The concentration is determined by comparing the absorbance to a standard curve.

-

3.3 Protocol: Analytical Quantification by HPLC-UV A robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection is essential for accurately quantifying the dissolved compound from the solubility experiments.[19][20][23][24]

Objective: To accurately measure the concentration of the analyte in saturated solutions.

Sample HPLC-UV Method:

-

Instrument: Agilent 1100/1200 Series or equivalent HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., Zorbax, Phenomenex Luna), 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan for an appropriate wavelength (e.g., ~210 nm), as the compound lacks a strong chromophore.

-

Standard Curve: Prepare a set of at least five standards of known concentration from a separate stock solution to generate a calibration curve. The R² value should be >0.995.[19]

Data Presentation and Visualization

4.1 Summarizing Quantitative Data All solubility data should be compiled into a clear, concise table for easy comparison and reporting.

| Solvent/Buffer System | pH (Final) | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |

| 0.05 M Phosphate Buffer | 2.0 ± 0.1 | 25 | [Experimental Value] | [Calculated Value] | Thermodynamic |

| 0.05 M Phosphate Buffer | 4.5 ± 0.1 | 25 | [Experimental Value] | [Calculated Value] | Thermodynamic |

| 0.05 M Phosphate Buffer | 6.8 ± 0.1 | 25 | [Experimental Value] | [Calculated Value] | Thermodynamic |

| PBS | 7.4 ± 0.1 | 25 | [Experimental Value] | [Calculated Value] | Thermodynamic |

| PBS | 7.4 ± 0.1 | 25 | [Experimental Value] | [Calculated Value] | Kinetic |

| Methanol | N/A | 25 | [Experimental Value] | [Calculated Value] | Thermodynamic |

| Dichloromethane | N/A | 25 | [Experimental Value] | [Calculated Value] | Thermodynamic |

4.2 Mandatory Visualizations (Graphviz)

The following diagrams illustrate key experimental and theoretical concepts.

Caption: pH Effect on Amine Hydrochloride Solubility.

Conclusion

The solubility profile of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a critical dataset for its effective use in pharmaceutical research and development. While public data is scarce, its solubility can be reliably determined through the systematic application of the theoretical principles and robust experimental protocols detailed in this guide. By employing the gold-standard shake-flask method for thermodynamic solubility and high-throughput assays for kinetic profiling, researchers can generate the accurate and reproducible data needed to guide synthesis, formulation, and further development efforts, ensuring the seamless progression of new chemical entities through the discovery pipeline.

References

-

ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline . European Medicines Agency. Available from: [Link]

-

Kinetic Solubility Assays Protocol . AxisPharm. Available from: [Link]

-

ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products – Scientific guideline . DSDP Analytics. Available from: [Link]

-

ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products . ECA Academy. Available from: [Link]

-

Páll, D., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules . Journal of Chemical Information and Modeling, 46(6), 2601-9. Available from: [Link]

-

Amine salts . Oxford Reference. Available from: [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery . Future Medicinal Chemistry, 2(5), 46-54. Available from: [Link]

-

ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products . Health Canada. Available from: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) . Protocols.io. Available from: [Link]

-

Kinetic Solubility - In Vitro Assay . Charnwood Discovery. Available from: [Link]

-

Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study . ADMET & DMPK, 3(4), 359-362. Available from: [Link]

-

ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B . ICH. Available from: [Link]

-

(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride . PubChem. Available from: [Link]

-

Henderson-Hasselbalch equation – An ABC of PK/PD . Open Education Alberta. Available from: [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes . PharmaGuru. Available from: [Link]

-

Henderson Hasselbalch Equation: Basics & Real-World Uses . Microbe Notes. Available from: [Link]

-

Why do amines dissolve in hydrochloric acid? . Quora. Available from: [Link]

-

15.13: Amines as Bases . Chemistry LibreTexts. Available from: [Link]

-

Isolation (Recovery) of amines . University of Alberta. Available from: [Link]

-

Pan, L., et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates . Analytical Chemistry, 73(5), 978-84. Available from: [Link]

-

pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives . ResearchGate. Available from: [Link]

-

(PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination . ResearchGate. Available from: [Link]

-

How to measure solubility for drugs in oils/emulsions? . ResearchGate. Available from: [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility . Analytical Chemistry, 72(8), 1781-7. Available from: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. Available from: [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection . Improved Pharma. Available from: [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis . PhD thesis, University of Glasgow. Available from: [Link]

-

Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms . World Health Organization (WHO). Available from: [Link]

-

tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate . PubChem. Available from: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Semantic Scholar. Available from: [Link]

-

Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . Molecules, 26(16), 4938. Available from: [Link]

-

Sinko, W., et al. (2015). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods . PeerJ, 3, e1125. Available from: [Link]

-

(PDF) STIMULI TO THE REVISION PROCESS Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . ResearchGate. Available from: [Link]

-

(S)-tert-Butyl pyrrolidin-3-ylcarbamate . Chemsrc. Available from: [Link]

-

tert-butyl N-methyl-N-(pyrrolidin-3-ylmethyl)carbamate . PubChem. Available from: [Link]

-

Pyrrolidine . Wikipedia. Available from: [Link]

Sources

- 1. (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride | C10H21ClN2O2 | CID 44828651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. oxfordreference.com [oxfordreference.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. enamine.net [enamine.net]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. Isolation (Recovery) [chem.ualberta.ca]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 13. microbenotes.com [microbenotes.com]

- 14. researchgate.net [researchgate.net]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. who.int [who.int]

- 17. [PDF] Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. pharmaguru.co [pharmaguru.co]

- 20. improvedpharma.com [improvedpharma.com]

- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 22. charnwooddiscovery.com [charnwooddiscovery.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability Profile of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate Hydrochloride

Introduction

tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a key building block in contemporary drug discovery, frequently utilized in the synthesis of complex molecules targeting a range of therapeutic areas. The inherent structural motifs, a Boc-protected amine and a pyrrolidine ring, dictate its chemical reactivity and, consequently, its stability. An understanding of the stability profile of this intermediate is paramount for researchers, scientists, and drug development professionals to ensure the integrity of synthetic pathways, the purity of active pharmaceutical ingredients (APIs), and the overall quality of the final drug product.

This technical guide provides a comprehensive overview of the stability of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. It is designed to offer both theoretical insights and practical, field-proven methodologies for assessing its stability under various stress conditions. By elucidating the potential degradation pathways and providing robust analytical protocols, this guide serves as an essential resource for ensuring the reliability and reproducibility of research and development endeavors involving this versatile intermediate.

Chemical and Physical Properties